2,5-dibromobenzenesulfonic Acid
Description
2,5-Dibromobenzenesulfonic acid (C₆H₃Br₂SO₃H) is a halogenated aromatic sulfonic acid characterized by two bromine substituents at the 2- and 5-positions of the benzene ring and a sulfonic acid group (-SO₃H) at position 1. This compound is primarily utilized in organic synthesis and biochemical processes, such as the selective precipitation of amino acids like L-phenylalanine from protein hydrolysates . Its strong acidity and bulky bromine substituents contribute to its unique solubility and reactivity profiles.
Properties
Molecular Formula |
C6H4Br2O3S |
|---|---|
Molecular Weight |
315.97 g/mol |
IUPAC Name |
2,5-dibromobenzenesulfonic acid |
InChI |
InChI=1S/C6H4Br2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11) |
InChI Key |
GUCJTGYQCHDCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physical Properties
The table below compares 2,5-dibromobenzenesulfonic acid with structurally similar sulfonic acids, including halogenated, hydroxylated, and alkylated derivatives.
Notes:
- Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine result in distinct steric and electronic effects.
- Hydroxyl vs. Halogen: The hydroxyl groups in 2,5-dihydroxybenzenesulfonic acid (dobesilic acid) confer greater acidity (pKa ~1.5) and water solubility, making it suitable for medical applications .
Acid
- Precipitation Agent: Selectively precipitates L-phenylalanine due to ionic interactions with amino groups under acidic conditions .
- Electrophilic Substitution : Bromine substituents direct further electrophilic substitution to the 4-position (para to sulfonic acid group).
2,5-Dichlorobenzenesulfonic Acid
- Industrial Use : Acts as an intermediate in surfactant and dye synthesis. Its higher density (1.668 g/cm³) reflects compact molecular packing .
2,5-Dihydroxybenzenesulfonic Acid
- Pharmaceuticals : Potassium salts of this compound (e.g., CymitQuimica’s sodium salt) are used in dermatology for anti-inflammatory properties .
2,5-Dimethylbenzenesulfonic Acid
Research Findings and Structural Insights
- Crystallographic Data : X-ray studies reveal that the S–O bond lengths (1.43–1.45 Å) and C–S bond lengths (~1.77 Å) in this compound closely resemble those in 2,5-dichlorobenzenesulfonic acid, indicating minimal electronic perturbation despite halogen differences .
- Thermal Stability : Brominated derivatives generally exhibit lower thermal stability compared to chlorinated analogs due to weaker C–Br bonds.
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